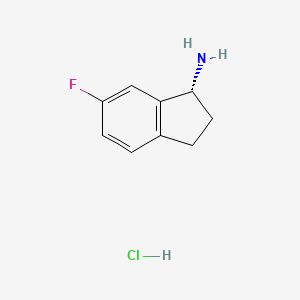

(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-6-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5,9H,2,4,11H2;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNMZPPLAARVHQ-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704155 | |

| Record name | (1R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731859-02-2 | |

| Record name | (1R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a chiral building block of significant interest in medicinal chemistry. The strategic incorporation of a fluorine atom onto the indane scaffold offers unique physicochemical properties that can enhance the pharmacological profile of derivative compounds.

Core Chemical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 731859-02-2 | [1] |

| Molecular Formula | C₉H₁₁ClFN | |

| Molecular Weight | 187.64 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥97% | [1] |

| Storage | Store at room temperature |

While specific experimental data for melting point, boiling point, and solubility are not widely published in readily available literature, its hydrochloride salt form suggests solubility in water and lower alcohols.

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties.[2][3] The high electronegativity and small size of the fluorine atom can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is strong and less susceptible to metabolic degradation, potentially increasing the half-life of a drug.[2]

-

Increased Lipophilicity: This can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[2]

-

Modulated Binding Affinity: The electronic effects of fluorine can alter the pKa of nearby functional groups and influence interactions with biological targets.[2][4]

These properties make fluorinated building blocks like this compound valuable for the development of novel therapeutics, particularly in the area of neurodegenerative diseases.[2][5]

Synthesis and Enantiomeric Resolution

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The general synthetic pathway involves the formation of the racemic amine followed by chiral resolution.

Caption: General Synthetic Workflow for this compound.

Detailed Protocol: Synthesis of the Precursor 6-Fluoro-1-indanone

The key precursor, 6-fluoro-1-indanone, can be synthesized from 3-(4-fluorophenyl)propanoic acid via an intramolecular Friedel-Crafts acylation.

Step-by-step methodology:

-

Acid Chloride Formation: 3-(4-fluorophenyl)propanoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, in an inert solvent like dichloromethane (DCM) to form the corresponding acid chloride.

-

Intramolecular Cyclization: The acid chloride is then subjected to a Friedel-Crafts acylation catalyst, typically aluminum chloride (AlCl₃), to induce cyclization and form 6-fluoro-1-indanone.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified, often by column chromatography, to yield the desired indanone.

Reductive Amination and Chiral Resolution

The subsequent steps to obtain the final chiral amine hydrochloride are as follows:

-

Reductive Amination: 6-Fluoro-1-indanone undergoes reductive amination to form the racemic 6-fluoro-2,3-dihydro-1H-inden-1-amine. This can be achieved using various reagents, such as ammonia in the presence of a reducing agent like sodium borohydride.

-

Chiral Resolution: The separation of the enantiomers is a critical step.[6] A common and industrially viable method is through the formation of diastereomeric salts using a chiral resolving agent.[6][7] For primary amines, chiral acids like tartaric acid are frequently employed.[7] The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.

-

Isolation of the (R)-enantiomer: After separation, the desired diastereomeric salt is treated with a base to liberate the free (R)-amine.

-

Hydrochloride Salt Formation: The purified (R)-amine is then treated with hydrochloric acid to yield the final this compound salt.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic proton at the chiral center, and the aliphatic protons of the five-membered ring. The coupling patterns and chemical shifts of the aromatic protons will be influenced by the fluorine substituent. The hydrogens on the carbon adjacent to the nitrogen will be deshielded.[8]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons. The carbon bearing the fluorine atom will exhibit a large C-F coupling constant. Carbons adjacent to the amine nitrogen will be slightly deshielded.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight for the free base.[8]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product. A suitable chiral stationary phase (CSP) is used to separate the (R) and (S) enantiomers, allowing for the quantification of the enantiomeric excess (ee).

Caption: Workflow for Chiral HPLC Analysis.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structural similarity to the core of the anti-Parkinson's drug rasagiline makes it a valuable building block for the development of novel monoamine oxidase B (MAO-B) inhibitors.[3][5][9]

The inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease, as it prevents the breakdown of dopamine in the brain.[3][9] The fluorine substituent in this indanamine derivative can potentially enhance the potency, selectivity, and pharmacokinetic profile of new MAO-B inhibitors.[2] Research in this area focuses on creating fluorinated analogues of rasagiline to improve upon its therapeutic efficacy.[2]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile chiral building block for drug discovery and development. Its fluorinated indane core offers the potential to create novel therapeutic agents with improved pharmacological properties, particularly in the field of neurodegenerative diseases. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for its effective utilization in research and development.

References

- 1. 731859-02-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. "Development of Fluorinated MAO-B inhibitors as potential drug candidat" by Belle E. Ross [red.library.usd.edu]

- 3. Clinical pharmacology of rasagiline: a novel, second-generation propargylamine for the treatment of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Fluoro-2,3-dihydro-1H-inden-1-aMine hydrochloride | 1191908-44-7 [amp.chemicalbook.com]

- 5. Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

CAS Number: 731859-02-2 Molecular Formula: C₉H₁₁ClFN Molecular Weight: 187.64 g/mol

Authored by: Gemini, Senior Application Scientist

Introduction

(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral fluorinated aminoindane derivative that has garnered significant interest within the pharmaceutical and neuroscience research communities. The incorporation of a fluorine atom into the indane scaffold can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block for the design of novel therapeutics. This guide provides a comprehensive overview of the synthesis, analytical characterization, applications, and safety considerations for this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 731859-02-2 | [1][2][3] |

| Molecular Formula | C₉H₁₁ClFN | [4] |

| Formula Weight | 187.64 g/mol | [2] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | Room temperature | [4] |

| InChI Key | INNMZPPLAARVHQ-SBSPUUFOSA-N | [4] |

Synthesis and Chiral Resolution

The synthesis of this compound is a multi-step process that begins with the formation of the corresponding racemic amine, followed by a crucial chiral resolution step to isolate the desired (R)-enantiomer.

Synthesis of Racemic 6-Fluoro-2,3-dihydro-1H-inden-1-amine

The common strategy for synthesizing racemic 6-fluoro-1-aminoindane involves a two-step process starting from 6-fluoro-1-indanone.

-

Oximation of 6-Fluoro-1-indanone: The ketone functionality of 6-fluoro-1-indanone is converted to an oxime by reaction with hydroxylamine hydrochloride in the presence of a base like pyridine.[5]

-

Reduction of the Oxime: The resulting 6-fluoro-1-indanone oxime is then reduced to the corresponding primary amine. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst or with reagents like alumino-nickel in an alkaline solution.[5][6]

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is a critical step. The most common method for resolving chiral amines is through the formation of diastereomeric salts with a chiral acid.[7] For 1-aminoindane derivatives, tartaric acid and its derivatives are frequently employed as resolving agents.[7][8][9][10][11]

The process involves reacting the racemic amine with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent. This reaction forms a pair of diastereomeric salts which exhibit different solubilities. Through fractional crystallization, one diastereomer can be selectively precipitated from the solution. The desired enantiomer can then be liberated from the purified diastereomeric salt by treatment with a base.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the structure and connectivity of the molecule. Characteristic signals for the aromatic and aliphatic protons of the indane core are expected.

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for characterization. It provides a distinct signal for the fluorine atom, and its chemical shift can be sensitive to the electronic environment.[12]

-

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-Phase HPLC: Can be used to determine the chemical purity of the final product.

-

Chiral HPLC: This is a crucial technique for determining the enantiomeric purity (enantiomeric excess, ee%) of the final product. A suitable chiral stationary phase (CSP) is required to separate the (R)- and (S)-enantiomers.[7][13][14] The selection of the appropriate chiral column and mobile phase is often empirical and requires screening of different conditions.[15]

-

Applications in Research and Drug Development

This compound serves as a valuable chiral building block in the synthesis of more complex molecules, particularly in the field of neuroscience.

Synthesis of Rasagiline Analogues and other Monoamine Oxidase (MAO) Inhibitors

The 1-aminoindane scaffold is a core component of rasagiline, a potent and selective inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[16] The (R)-enantiomer is the active form of the drug. Consequently, (R)-6-fluoro-1-aminoindane is a key intermediate for the synthesis of fluorinated analogues of rasagiline. The introduction of fluorine can potentially enhance the pharmacological properties of the resulting compounds.

Dopamine D3 Receptor Ligands

Derivatives of 2-aminoindane have been investigated as selective ligands for the dopamine D3 receptor, which is a target for the treatment of various central nervous system (CNS) disorders, including schizophrenia and substance abuse. This suggests that fluorinated 1-aminoindane derivatives may also be explored for their potential as dopamine D3 receptor modulators.

Positron Emission Tomography (PET) Tracers

The development of PET tracers for imaging neurochemical processes in the living brain is a significant area of research. The incorporation of fluorine-18 (¹⁸F), a positron-emitting isotope, into biologically active molecules is a common strategy. Given its structure, (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine can serve as a precursor for the synthesis of ¹⁸F-labeled PET tracers for imaging targets in the central nervous system.[14]

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the following safety precautions should be observed.[1]

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Always consult the full Safety Data Sheet before handling this compound.[1][4][17][18]

Conclusion

This compound is a specialized chemical intermediate with significant potential in drug discovery and neuroscience research. Its synthesis, centered around the effective chiral resolution of the racemic amine, provides access to an enantiomerically pure building block. The presence of the fluorine atom offers opportunities for fine-tuning the properties of target molecules. As research into novel CNS-active compounds continues, the utility of this and related fluorinated aminoindanes is likely to expand.

References

- 1. keyorganics.net [keyorganics.net]

- 2. evosupplygroupcatalog.sfo3.digitaloceanspaces.com [evosupplygroupcatalog.sfo3.digitaloceanspaces.com]

- 3. 731859-02-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. static.rapidonline.com [static.rapidonline.com]

- 5. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 6. CN114560775B - Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine - Google Patents [patents.google.com]

- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. yakhak.org [yakhak.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. phx.phenomenex.com [phx.phenomenex.com]

- 16. rsc.org [rsc.org]

- 17. ProductCode: 467031 Product Name: [msdspds.castrol.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Synthesis of Rasagiline: A Technical Guide to the Keystone Precursor, (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Abstract

This technical guide provides an in-depth exploration of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a critical precursor in the synthesis of Rasagiline, a potent and selective irreversible monoamine oxidase-B (MAO-B) inhibitor for the treatment of Parkinson's disease.[1][2] The stereochemistry of Rasagiline is paramount to its therapeutic efficacy, with the (R)-enantiomer being the pharmacologically active agent.[3] This guide will dissect the synthetic pathways to this key chiral intermediate, focusing on methodologies that ensure high enantiomeric purity. Furthermore, we will delve into the analytical techniques essential for its characterization and quality control, providing researchers and drug development professionals with a comprehensive understanding of its role in the manufacturing of Rasagiline.

Introduction: The Significance of Rasagiline and Its Chiral Precursor

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Rasagiline offers a significant therapeutic benefit by selectively and irreversibly inhibiting MAO-B, an enzyme responsible for the breakdown of dopamine in the brain.[2][4] This inhibition leads to increased dopamine levels, thereby alleviating the motor symptoms of PD.[1] Rasagiline can be used as a monotherapy in early-stage PD or as an adjunct to levodopa in more advanced stages.[1][5]

The therapeutic activity of Rasagiline resides exclusively in its (R)-enantiomer. The (S)-enantiomer is significantly less active, making the stereoselective synthesis of (R)-N-propargyl-1-aminoindan (Rasagiline) a critical aspect of its production.[3] The synthesis of the fluorinated analog, while less documented in publicly available literature, follows similar principles, with the fluorine substitution potentially offering altered pharmacokinetic or pharmacodynamic properties. This guide focuses on this compound as a direct precursor to a fluorinated Rasagiline analog, a compound of interest for next-generation PD therapies.

Synthetic Pathways to this compound

The synthesis of this chiral amine presents a significant chemical challenge, with the primary goal being the establishment of the desired stereocenter in high enantiomeric excess (ee). The common starting material for these syntheses is 6-fluoro-1-indanone.[6] Two primary strategies are employed: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution: The Classical Approach

This method involves the synthesis of a racemic mixture of 6-fluoro-1-aminoindan, followed by separation of the enantiomers.

Workflow for Chiral Resolution:

Caption: Chiral Resolution Workflow.

Detailed Protocol for Chiral Resolution:

-

Oximation: 6-Fluoro-1-indanone is reacted with hydroxylamine hydrochloride in the presence of a base to form 6-fluoro-1-indanone oxime.[7]

-

Reduction: The oxime is then reduced to the corresponding racemic amine, 6-fluoro-1-aminoindan. Common reducing agents include catalytic hydrogenation (e.g., H₂ over Palladium on carbon).

-

Diastereomeric Salt Formation: A chiral resolving agent, such as L-tartaric acid, is added to the racemic amine solution.[8] This forms a pair of diastereomeric salts which have different physical properties.

-

Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility through fractional crystallization.[8]

-

Liberation of the Free Amine: The desired diastereomeric salt is treated with a base (e.g., NaOH) to liberate the free (R)-6-fluoro-1-aminoindan.

-

Hydrochloride Salt Formation: The purified (R)-amine is then treated with hydrochloric acid to yield the stable this compound salt.

Causality Behind Experimental Choices: The choice of the chiral resolving agent is critical and is often determined empirically to find one that provides a significant difference in the solubility of the diastereomeric salts, allowing for efficient separation. The solvent system for fractional crystallization is also a key parameter that needs to be optimized.

Asymmetric Synthesis: The Modern Approach

Asymmetric synthesis aims to directly produce the desired enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution.

This elegant approach combines enzymatic kinetic resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired chiral product.

Workflow for Dynamic Kinetic Resolution:

Caption: Dynamic Kinetic Resolution Workflow.

Detailed Protocol for DKR:

-

Reaction Setup: Racemic 6-fluoro-1-aminoindan is dissolved in a suitable organic solvent.

-

Addition of Reagents: An acyl donor (e.g., ethyl acetate), a lipase (e.g., Candida antarctica Lipase B - CALB), and a racemization catalyst (e.g., a palladium nanocatalyst) are added.[9]

-

Enzymatic Acylation: The lipase selectively acylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted.[9]

-

In-situ Racemization: The racemization catalyst continuously converts the (S)-amide back to the racemic amine, providing more substrate for the enzymatic resolution.[9]

-

Work-up and Separation: After the reaction is complete, the unreacted (R)-amine is separated from the acylated (S)-amine.

-

Hydrochloride Salt Formation: The purified (R)-amine is converted to its hydrochloride salt.

Causality Behind Experimental Choices: The success of DKR hinges on the compatibility of the enzyme and the racemization catalyst, as well as the reaction conditions that allow both to function optimally without interfering with each other. The choice of lipase is crucial for achieving high enantioselectivity.

ATH of a prochiral imine derived from 6-fluoro-1-indanone offers a direct route to the chiral amine.

Workflow for Asymmetric Transfer Hydrogenation:

Caption: Asymmetric Transfer Hydrogenation Workflow.

Detailed Protocol for ATH:

-

Imine Formation: 6-Fluoro-1-indanone is condensed with an appropriate amine (e.g., propargylamine) to form the corresponding cyclic imine.[10]

-

Asymmetric Reduction: The imine is then reduced using a chiral catalyst system, such as a chiral phosphoric acid with a Hantzsch ester as the hydrogen source.[10]

-

Work-up and Purification: The resulting chiral amine is purified.

-

Hydrochloride Salt Formation: The final product is converted to the hydrochloride salt.

Causality Behind Experimental Choices: The choice of the chiral catalyst is the most critical factor determining the enantioselectivity of the reduction. The Hantzsch ester is a mild and efficient hydrogen donor for this type of transformation.

Conversion to Rasagiline Analog

Once the high-purity this compound is obtained, it is converted to the corresponding Rasagiline analog via N-alkylation.

Detailed Protocol for N-propargylation:

-

Free Amine Liberation: The hydrochloride salt is treated with a base to generate the free amine.

-

Alkylation: The free amine is reacted with a propargylating agent, such as propargyl bromide or propargyl chloride, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile).[8][11]

-

Purification: The resulting N-propargylated product is purified to remove any unreacted starting materials and byproducts.

Analytical Characterization

Rigorous analytical testing is essential to ensure the chemical and stereochemical purity of this compound.

| Analytical Technique | Purpose | Typical Parameters/Observations |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity Assessment | Reversed-phase column (e.g., C18), UV detection. Purity is determined by the area percentage of the main peak.[12] |

| Chiral HPLC | Enantiomeric Purity (ee) Determination | Chiral stationary phase (e.g., Chiralpak® AGP).[3][13] Baseline separation of the (R) and (S) enantiomers is required for accurate quantification of the undesired enantiomer.[14] |

| Capillary Electrophoresis (CE) | Enantiomeric Purity Determination | Utilizes a chiral selector (e.g., sulfobutylether-β-cyclodextrin) in the running buffer to achieve enantioseparation.[14][15] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural Confirmation | The chemical shifts and coupling constants of the protons and carbons confirm the molecular structure of the compound.[16][17] |

| Mass Spectrometry (MS) | Molecular Weight Verification | Provides the mass-to-charge ratio of the molecule, confirming its molecular weight. |

Conclusion

This compound is a pivotal precursor in the synthesis of a fluorinated analog of Rasagiline. The production of this intermediate with high enantiomeric purity is a critical determinant of the final drug's efficacy and safety. While classical resolution remains a viable method, modern asymmetric approaches such as dynamic kinetic resolution and asymmetric transfer hydrogenation offer more efficient and atom-economical routes. A thorough understanding of the underlying principles of these synthetic strategies, coupled with robust analytical characterization, is indispensable for researchers and professionals in the field of drug development and manufacturing.

References

- 1. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 6-Fluoro-indan-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 8. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column - PMC [pmc.ncbi.nlm.nih.gov]

- 14. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

- 15. Chiral separation of rasagiline using sulfobutylether-β-cyclodextrin: capillary electrophoresis, NMR and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Strategic Incorporation of Fluorine in Indanamine Scaffolds: A Technical Guide for Medicinal Chemists

Foreword: The Unique Power of Fluorine in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has emerged as a powerful tool for fine-tuning molecular properties and enhancing therapeutic potential.[1][2] The unique physicochemical characteristics of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications to a molecule's lipophilicity, metabolic stability, pKa, and binding affinity.[3][4] This guide provides an in-depth exploration of fluorinated indanamine derivatives, a promising class of compounds with significant potential in the development of novel therapeutics, particularly for neurological disorders. We will delve into the rationale behind their design, detailed synthetic methodologies, structure-activity relationships (SAR), and their applications, with a focus on their role as monoamine oxidase (MAO) inhibitors.

The Indanamine Core: A Privileged Scaffold for CNS Drug Discovery

The 2-aminoindane framework is a well-established privileged scaffold in central nervous system (CNS) drug discovery. Its rigid structure, which incorporates a phenethylamine moiety, allows for precise conformational control, a critical factor in achieving high-affinity and selective interactions with biological targets.[5] Derivatives of 2-aminoindane have been investigated for a range of pharmacological activities, including as monoamine oxidase inhibitors, and have shown potential in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[3][5]

Rationale for Fluorination of the Indanamine Scaffold

The introduction of fluorine into the indanamine core is a deliberate strategy to modulate its pharmacological profile. The primary motivations for this approach include:

-

Enhanced Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block metabolically labile sites on the aromatic ring, leading to increased half-life and improved bioavailability of the drug candidate.[3][4]

-

Modulation of Lipophilicity: Fluorine substitution can significantly alter the lipophilicity of a molecule, which in turn affects its ability to cross the blood-brain barrier (BBB) and reach its CNS target. The effect of fluorination on lipophilicity is context-dependent and can be strategically employed to optimize drug distribution.[3]

-

Alteration of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of the amino group in indanamine derivatives. This change in basicity can influence the compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and interaction with target proteins.

-

Improved Binding Affinity and Selectivity: The introduction of fluorine can lead to new, favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby enhancing binding affinity and selectivity.[6] For instance, in the context of MAO inhibition, fluorinated substituents can influence the orientation of the inhibitor within the enzyme's active site, leading to improved potency and selectivity for one isoform over the other (MAO-A vs. MAO-B).[7]

Synthetic Strategies for Fluorinated Indanamine Derivatives

The synthesis of fluorinated indanamine derivatives typically begins with the preparation of a fluorinated indanone precursor, followed by its conversion to the corresponding amine.

Synthesis of Fluorinated Indanone Precursors

A common and versatile starting material is 5-fluoro-1-indanone. Its synthesis is often achieved through an intramolecular Friedel-Crafts cyclization of a suitable fluorinated phenylpropanoic acid derivative.[8][9]

Experimental Protocol: Synthesis of 5-Fluoro-1-indanone [8]

-

Reaction: Intramolecular Friedel-Crafts cyclization of 3-(3-fluorophenyl)propanoic acid.

-

Reagents and Materials:

-

3-(3-fluorophenyl)propanoic acid

-

Chlorosulfonic acid

-

Crushed ice

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid, carefully add 20 mL of chlorosulfonic acid with stirring at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 5-fluoro-1-indanone.

-

Diagram: Synthesis of 5-Fluoro-1-indanone

References

- 1. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Emergence of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine: A Keystone Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Chiral Fluorinated Amines in Medicinal Chemistry

In the landscape of contemporary drug development, the pursuit of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Chiral amines are a ubiquitous structural motif in a vast array of pharmaceuticals, with the specific stereochemistry often being critical for therapeutic efficacy.[1] The introduction of fluorine into drug candidates is a well-established strategy to modulate key properties such as metabolic stability, membrane permeability, and binding affinity.[2][3] Consequently, the synthesis of chiral building blocks bearing fluorine atoms represents a significant area of research. This guide focuses on the discovery, synthesis, and application of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine, a valuable synthetic intermediate that stands at the intersection of these critical molecular features. Its structural resemblance to the core of drugs like Rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor for Parkinson's disease, underscores its potential in the development of novel therapeutics.[4][5]

This document provides a comprehensive technical overview, from stereoselective synthesis to practical application, designed to empower researchers in their quest for next-generation pharmaceuticals.

I. The Imperative of Stereocontrol: Asymmetric Synthesis of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine

The biological activity of chiral amines is exquisitely dependent on their three-dimensional arrangement. Therefore, the development of robust and scalable methods for the enantioselective synthesis of the (R)-enantiomer of 6-Fluoro-2,3-dihydro-1H-inden-1-amine is of utmost importance. Several strategies can be envisioned, primarily revolving around the asymmetric reduction of a prochiral precursor or the resolution of a racemic mixture.

A. Chemoenzymatic Synthesis via Reductive Aminases

A powerful and green approach to chiral amines is the use of engineered enzymes. Reductive aminases (RedAms) have emerged as highly efficient biocatalysts for the asymmetric synthesis of amines from ketones.[5] This one-step process offers high enantioselectivity and operates under mild, environmentally benign conditions.

The synthesis of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine can be conceptualized starting from 6-fluoro-1-indanone. The enzyme, in the presence of an amine donor (e.g., ammonia or an alkylamine) and a reducing agent (typically a cofactor like NAD(P)H, which is regenerated in situ), catalyzes the direct conversion of the ketone to the desired chiral amine.

Experimental Workflow: Chemoenzymatic Asymmetric Reductive Amination

Caption: Chemoenzymatic synthesis workflow.

Protocol: Asymmetric Reductive Amination of 6-Fluoro-1-indanone

-

Reaction Mixture Preparation: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., Tris-HCl buffer, pH 8.0-9.0).

-

Reagent Addition: Add 6-fluoro-1-indanone (1 equivalent), the amine donor (e.g., ammonium chloride, 5-10 equivalents), the engineered (R)-selective reductive aminase, and the components of the cofactor regeneration system (e.g., glucose dehydrogenase and glucose).

-

Reaction Execution: Maintain the reaction at a constant temperature (e.g., 25-35 °C) with gentle agitation. Monitor the reaction progress by HPLC or GC until the starting material is consumed.

-

Work-up and Extraction: Quench the reaction by adjusting the pH. Extract the product with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by crystallization of a suitable salt (e.g., the hydrochloride salt) to yield the enantiomerically pure (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine.

The rationale behind this choice lies in the high selectivity and mild reaction conditions offered by biocatalysis, minimizing the formation of byproducts and simplifying purification.

B. Dynamic Kinetic Resolution of Racemic 6-Fluoro-2,3-dihydro-1H-inden-1-amine

An alternative and widely used method for obtaining enantiomerically pure amines is dynamic kinetic resolution (DKR). This process combines the kinetic resolution of a racemate with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. Lipases are commonly employed enzymes for the kinetic resolution of amines via acylation.

Logical Framework for Dynamic Kinetic Resolution

Caption: Dynamic Kinetic Resolution process.

Protocol: Lipase-Catalyzed Dynamic Kinetic Resolution

-

Synthesis of Racemic Amine: Prepare racemic 6-fluoro-2,3-dihydro-1H-inden-1-amine by methods such as the reductive amination of 6-fluoro-1-indanone or the reduction of its oxime.[6]

-

DKR Reaction Setup: In a suitable organic solvent (e.g., toluene or MTBE), dissolve the racemic amine, an acyl donor (e.g., ethyl acetate), a lipase (e.g., Candida antarctica lipase B, CALB), and a racemization catalyst (e.g., a palladium-based catalyst).

-

Reaction Monitoring: Heat the mixture to a suitable temperature (e.g., 40-60 °C) and monitor the conversion by chiral HPLC.

-

Work-up: Once the reaction reaches completion (indicated by the formation of the acylated product and the disappearance of the undesired enantiomer), filter off the enzyme and the racemization catalyst.

-

Hydrolysis and Purification: Remove the solvent in vacuo. The resulting acylated amine can then be hydrolyzed under acidic or basic conditions to yield the desired (R)-amine. Purify by crystallization or chromatography.

This dual-catalyst system provides an elegant route to the single enantiomer from a racemic starting material, maximizing atom economy.

II. Physicochemical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine is critical for its use as a pharmaceutical intermediate. A combination of spectroscopic and physical methods is employed for its comprehensive characterization. The compound is typically handled as its hydrochloride salt for improved stability and handling properties.[5][7][8]

| Property | Typical Value |

| Chemical Formula | C₉H₁₀FN (free base) |

| Molecular Weight | 151.18 g/mol (free base) |

| Appearance | White to off-white solid (hydrochloride salt) |

| Purity (by HPLC) | ≥98% |

| Storage | Store at room temperature |

Table 1: Physicochemical Properties of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride.

Spectroscopic Data (Expected):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine substituent. The aliphatic protons of the indane ring system will appear as multiplets, and the methine proton at the chiral center will be a distinct signal.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the carbon atoms of the indane ring system. The carbon atom bearing the fluorine will exhibit a large coupling constant (¹JCF).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the free base.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-F stretching.

-

Specific Rotation [α]D: A non-zero specific rotation value will confirm the enantiomeric purity of the compound.

III. Application as a Synthetic Intermediate: Towards Fluorinated Rasagiline Analogues

The primary value of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine lies in its role as a key building block for the synthesis of pharmacologically active molecules. Its structural similarity to (R)-1-aminoindan, the precursor to Rasagiline, makes it an ideal starting material for the development of fluorinated analogues of this important anti-Parkinson's drug. The introduction of a fluorine atom on the aromatic ring can potentially enhance the drug's metabolic stability and binding affinity to MAO-B.

Synthetic Pathway to a Fluorinated Rasagiline Analogue

Caption: Synthesis of a fluorinated Rasagiline analogue.

Protocol: Synthesis of (R)-6-Fluoro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine

-

Reaction Setup: To a solution of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine (1 equivalent) in a suitable solvent such as acetonitrile, add a base (e.g., potassium carbonate, 2-3 equivalents).

-

Alkylation: Add propargyl bromide or chloride (1.1-1.5 equivalents) dropwise to the mixture.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor by TLC or HPLC until the starting amine is consumed.

-

Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure fluorinated Rasagiline analogue.

This straightforward N-alkylation provides a direct route to a novel and potentially valuable drug candidate, demonstrating the utility of the title intermediate.

IV. Conclusion and Future Perspectives

(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine has been established as a synthetic intermediate of significant strategic importance. Its facile and stereoselective synthesis, particularly through chemoenzymatic methods, aligns with the principles of green chemistry and provides a reliable source of this chiral building block. The ability to incorporate this fluorinated moiety into pharmacologically relevant scaffolds, such as that of Rasagiline, opens up new avenues for the discovery of drugs with improved properties. As the demand for more effective and safer therapeutics continues to grow, the role of well-characterized and readily accessible intermediates like (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine will undoubtedly become even more critical in the drug development pipeline.

References

- 1. 6-Fluoro-indan-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]

- 5. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 731859-02-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. (1R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 731859-02-2 [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

This guide provides an in-depth analysis of the spectroscopic techniques essential for the structural elucidation and quality control of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 731859-02-2), a key chiral building block in pharmaceutical development. The methodologies and interpretation principles detailed herein are designed for researchers, analytical scientists, and drug development professionals who require a robust understanding of this molecule's spectroscopic profile.

Introduction: The Molecular Blueprint

This compound is a chiral primary amine featuring a fluorinated indane scaffold. Its utility in medicinal chemistry necessitates unambiguous confirmation of its structure, purity, and stereochemistry. Spectroscopic analysis is the cornerstone of this characterization, providing a fingerprint of the molecule's atomic connectivity and chemical environment.

This document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and the foundational principles that validate our interpretation, ensuring a self-validating analytical workflow. The core structural features that dictate the spectroscopic output are:

-

The Indane Core: A bicyclic system combining an aromatic ring and a cyclopentane ring.

-

Aromatic Fluorine Substituent: A single fluorine atom on the benzene ring, which is a powerful probe for NMR spectroscopy.

-

Chiral Primary Amine: A stereocenter at the C1 position bearing an amine group.

-

Hydrochloride Salt: The amine is protonated, forming a salt with a chloride counter-ion, which significantly influences its spectroscopic and physical properties.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is indispensable.

Proton (¹H) NMR Spectroscopy

¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule.

The choice of solvent is critical when analyzing amine hydrochlorides. Protic solvents like methanol-d₄ can lead to the rapid exchange of the amine protons (-NH₃⁺), broadening their signal or causing it to disappear entirely. Therefore, DMSO-d₆ is the solvent of choice . Its ability to form hydrogen bonds with the ammonium protons slows down the exchange rate, allowing for their observation as distinct, albeit often broad, signals.[2] Furthermore, the acidic nature of the ammonium proton can be definitively confirmed by a D₂O exchange experiment; adding a drop of D₂O to the NMR tube will cause the -NH₃⁺ signal to vanish as the protons are replaced by deuterium.[3]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of DMSO-d₆.

-

Instrumentation: Record the spectrum on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.[4]

-

Acquisition: Acquire a standard one-dimensional proton spectrum.

-

Confirmation (D₂O Exchange): After the initial acquisition, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to identify the exchangeable -NH₃⁺ protons.[3]

The spectrum is predicted to show distinct regions corresponding to the aromatic, benzylic, and aliphatic protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Interactions |

| -NH₃⁺ | 8.5 - 9.5 (broad) | Broad singlet | Exchangeable; signal disappears with D₂O |

| Aromatic (H5, H7) | 7.2 - 7.6 | Multiplets | Coupling to each other and to ¹⁹F |

| Aromatic (H4) | 7.0 - 7.3 | Multiplet | Coupling to H5 and ¹⁹F |

| Benzylic (H1) | ~4.7 | Triplet / Multiplet | Coupling to C2 protons |

| Aliphatic (H2, H3) | 2.0 - 3.3 | Multiplets | Geminal and vicinal coupling |

Causality: The downfield shift of the aromatic protons is due to the electron-withdrawing nature of the fluorine atom. The benzylic proton (H1) is significantly deshielded by the adjacent ammonium group. The broadness of the -NH₃⁺ signal is characteristic of exchangeable protons on a nitrogen atom.[5]

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR, often run with broadband proton decoupling, provides one signal for each unique carbon atom, revealing the carbon skeleton.

A standard ¹³C spectrum shows all carbon signals but doesn't differentiate between CH, CH₂, and CH₃ groups. To resolve this, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential. In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, CH₂ carbons as negative signals, and quaternary carbons are absent.[6] This provides an invaluable layer of validation for signal assignment.

The presence of a highly electronegative fluorine atom introduces carbon-fluorine coupling (J-coupling), which is a key diagnostic feature. The "one-bond" coupling (¹JCF) is typically large (240-250 Hz), while "two-bond" (²JCF) and "three-bond" (³JCF) couplings are smaller but observable.[7]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling | DEPT-135 Phase |

| C6 (C-F) | 160 - 165 | ¹JCF (~245 Hz) | Quaternary (Absent) |

| C5, C7 | 113 - 118 | ²JCF (~20 Hz) | CH (Positive) |

| C4 | 125 - 130 | ³JCF (~8 Hz) | CH (Positive) |

| Quaternary (C3a, C7a) | 135 - 145 | ³JCF, ⁴JCF (small) | Quaternary (Absent) |

| C1 (Benzylic) | 55 - 60 | No | CH (Positive) |

| C2, C3 | 25 - 35 | No | CH₂ (Negative) |

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

Given the presence of fluorine, ¹⁹F NMR is a highly sensitive and informative technique. The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, making it easy to observe.[8]

The ¹⁹F NMR chemical shift range is vast (~800 ppm), and spectra are typically free from background signals, providing a clean window to observe the fluorinated species.[9] The chemical shift is highly sensitive to the electronic environment, making it an excellent probe for confirming the substitution pattern on the aromatic ring.[10] For this molecule, a single signal, coupled to nearby protons, is expected.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a definitive fingerprint of the functional groups present.

The key feature distinguishing an amine hydrochloride from its free-base counterpart is the presence of the ammonium ion (-NH₃⁺). This group gives rise to a very strong and broad absorption band in the 2800-3200 cm⁻¹ region, which is due to N-H stretching vibrations.[1] This broad envelope often obscures the C-H stretching bands that appear in the same region. Additionally, characteristic N-H bending vibrations appear in the 1500-1625 cm⁻¹ range.[1][11]

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No sample preparation (like KBr pellets) is required.

-

Background: Record a background spectrum of the clean, empty ATR crystal.

-

Acquisition: Lower the anvil to bring the sample in contact with the crystal and collect the sample spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch (-NH₃⁺) | 2800 - 3200 | Strong, very broad envelope |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp, on top of N-H envelope |

| Aliphatic C-H Stretch | 2850 - 2960 | Sharp, on top of N-H envelope |

| N-H Bend (-NH₃⁺) | 1560 - 1625 and 1500 - 1550 | Medium to strong, sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium, sharp peaks |

| C-N Stretch | 1020 - 1250 | Medium to weak |

| C-F Stretch | 1100 - 1250 | Strong, sharp |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Amine hydrochlorides are polar and non-volatile, making them unsuitable for techniques like electron ionization (EI). Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that allows the pre-formed ion in solution (the protonated amine) to be transferred into the gas phase with minimal fragmentation.[12] The analysis is performed in positive ion mode to detect the cationic species.

The primary ion observed will be the protonated free base, [M+H]⁺, where 'M' is the neutral (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine. The chloride ion will not be observed in positive ion mode.

-

Molecular Formula (Free Base): C₉H₁₀FN

-

Exact Mass (Free Base): 151.08 g/mol

-

Expected [M+H]⁺ Ion: m/z = 152.09

Collision-induced dissociation (CID) or MS/MS experiments can be performed on the m/z 152.09 ion to induce fragmentation. The most likely fragmentation pathway is the loss of ammonia (NH₃), a characteristic fragmentation for primary amines, resulting in a fragment at m/z = 135.08.

Workflow and Data Summary

The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of the target compound.

Caption: Integrated Spectroscopic Analysis Workflow.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a synergistic application of ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and ESI Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By understanding the principles behind the methods and the expected spectral features, particularly the distinct signatures of the fluorinated aromatic ring and the primary amine hydrochloride group, researchers can confidently validate the identity, purity, and structure of this critical pharmaceutical intermediate.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biophysics.org [biophysics.org]

- 10. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 12. assets.fishersci.com [assets.fishersci.com]

An In-depth Technical Guide to the Physical and Chemical Stability of Fluorinated Indanamine Salts

Foreword: The Strategic Imperative for Stability Profiling in Fluorinated Drug Candidates

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a paradigm of rational design aimed at enhancing metabolic stability, modulating physicochemical properties, and improving target affinity.[1][2] The indanamine scaffold, a privileged structure in central nervous system (CNS) drug discovery, when fluorinated, presents a compelling class of molecules. However, the very modifications that bestow desirable pharmacological properties can also introduce unique stability challenges. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the intricate world of the physical and chemical stability of fluorinated indanamine salts. We will move beyond rote protocol recitation to explore the causal relationships between molecular structure, salt form, and degradation pathways, ensuring the development of robust and reliable drug products.

The Fluorinated Indanamine Scaffold: A Physicochemical Overview

The indanamine core, a bicyclic structure fusing a benzene ring with a cyclopentane ring bearing an amine group, is a versatile pharmacophore. The introduction of fluorine can dramatically alter its fundamental properties.

-

Electronic Effects and pKa Modulation: Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect. When placed on the aromatic ring or alkyl side-chain of an indanamine, it can significantly lower the basicity (pKa) of the amine group. This modulation is critical, as it directly influences the ionization state at physiological pH, impacting solubility, membrane permeability, and receptor-binding interactions.[1]

-

Lipophilicity and Membrane Permeation: While a single fluorine substitution can increase lipophilicity (LogP), the effect is highly context-dependent on the position and number of fluorine atoms.[1] This parameter is a delicate balance; sufficient lipophilicity is required for membrane permeation, particularly for CNS targets, but excessive lipophilicity can lead to poor aqueous solubility and off-target effects.

-

Conformational Rigidity and Binding Affinity: The substitution of hydrogen with the slightly larger fluorine atom can introduce conformational constraints, locking the molecule into a more bioactive conformation for its target protein, thereby enhancing binding affinity.

The formation of a salt is a critical step to improve the solubility, stability, and handling properties of the parent amine.[3][4] The choice of the counter-ion is not trivial and has profound implications for the overall stability of the final active pharmaceutical ingredient (API).[5][6]

Core Stability Challenges and Degradation Pathways

The stability of a fluorinated indanamine salt is a multi-faceted issue, encompassing both its solid-state (physical) and solution-state (chemical) properties. Degradation can compromise the safety, efficacy, and shelf-life of a drug product.[7][8]

Chemical Stability: Unraveling Degradation Mechanisms

Forced degradation studies are indispensable for identifying potential degradation pathways and developing stability-indicating analytical methods.[6][9][10][11][12] Key degradation pathways for fluorinated indanamine salts include:

-

Oxidative Degradation: The amine functionality is often susceptible to oxidation, which can be initiated by atmospheric oxygen, residual peroxides in excipients, or metal ion catalysis.[9][13] For cyclic amines like indanamine, oxidation can lead to the formation of N-oxides, hydroxylamines, or even ring-opening products.[3][14][15] The presence of a fluorine atom can influence the susceptibility to oxidation by altering the electron density of the amine and adjacent carbon atoms.

-

Hydrolytic Degradation: While the indanamine core itself is generally stable to hydrolysis, impurities from the synthesis or interactions with excipients can introduce hydrolytically labile functional groups. The pH of the microenvironment plays a critical role here. For salt forms, the pH of a saturated solution can significantly influence hydrolysis rates.[16]

-

Photodegradation: Aromatic systems and molecules with chromophores can be susceptible to degradation upon exposure to light.[1][17] Photolytic stress can induce complex reactions, including photo-oxidation and bond cleavage. The C-F bond itself is generally photochemically stable, but the fluorine substituent can influence the photostability of the rest of the molecule.[17] In some cases, photolysis can lead to defluorination, forming fluoride ions and other degradation products.[1][18]

Diagram: General Degradation Pathways for Fluorinated Indanamine Salts

Caption: Potential degradation pathways for fluorinated indanamine salts under various stress conditions.

Physical Stability: The Solid-State Challenge

The solid-state properties of a fluorinated indanamine salt are critical for its processability, stability, and bioavailability.[19]

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms is known as polymorphism. Different polymorphs can have different solubilities, dissolution rates, and physical stability. A comprehensive polymorph screen is essential to identify the most stable crystalline form for development.

-

Hygroscopicity: The tendency of a substance to absorb moisture from the air can lead to physical changes like deliquescence and chemical degradation, especially for hydrolytically sensitive compounds. The choice of counter-ion can significantly impact the hygroscopicity of the salt.[16]

-

Salt Disproportionation: This is a critical stability concern where the salt reverts to its free base and the corresponding acid of the counter-ion in the solid state, often facilitated by moisture.[14][17] This can lead to changes in physical properties and a decrease in solubility. The risk of disproportionation is higher when there is a small pKa difference between the amine and the acidic counter-ion.

Experimental Protocols for Stability Assessment

A robust stability assessment program is built on a foundation of well-designed experiments and state-of-the-art analytical techniques.

Synthesis of Fluorinated Indanamine Salts: A General Protocol

While specific reaction conditions will vary depending on the desired substitution pattern, a general synthetic route to a fluorinated 2-aminoindane hydrochloride salt is outlined below.

Step 1: Synthesis of Fluorinated 1-Indanone A Friedel-Crafts acylation of a fluorinated benzene derivative with a suitable acyl halide, followed by intramolecular cyclization, is a common route.

Step 2: Oximation of Fluorinated 1-Indanone The ketone is converted to an oxime using hydroxylamine hydrochloride.

Step 3: Reduction of the Oxime to Fluorinated 2-Aminoindane The oxime is reduced to the primary amine using a reducing agent such as catalytic hydrogenation (e.g., H2/Pd-C) or a metal hydride.

Step 4: Salt Formation The resulting fluorinated 2-aminoindane free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid in a non-aqueous solvent (e.g., HCl in isopropanol) to precipitate the hydrochloride salt. The salt is then collected by filtration, washed, and dried.

Diagram: Synthetic Workflow for a Fluorinated 2-Aminoindane HCl Salt

Caption: A general synthetic workflow for the preparation of a fluorinated 2-aminoindane hydrochloride salt.

Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to generate degradation products to a level of 5-20% to facilitate their identification and the development of a stability-indicating method.[6][10][11][12]

-

Acid/Base Hydrolysis:

-

Prepare solutions of the fluorinated indanamine salt in 0.1 M HCl and 0.1 M NaOH at a concentration of approximately 1 mg/mL.

-

Incubate the solutions at 60°C for up to 7 days.

-

Withdraw aliquots at appropriate time points (e.g., 0, 1, 3, 7 days).

-

Neutralize the aliquots before analysis by HPLC to prevent further degradation.

-

-

Oxidative Degradation:

-

Prepare a solution of the salt in water or a suitable organic solvent at 1 mg/mL.

-

Add 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light, for up to 7 days.

-

Analyze aliquots at defined intervals.

-

-

Photostability:

-

Expose the solid drug substance and a solution (1 mg/mL) to a light source that provides both UV and visible light, according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the samples after the exposure period.

-

-

Thermal Degradation:

-

Store the solid drug substance at an elevated temperature (e.g., 80°C) for up to 2 weeks.

-

Analyze the sample at the end of the study period.

-

Solid-State Characterization

-

X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying crystalline phases and detecting polymorphism.[11][19][20][21] A unique XRPD pattern serves as a fingerprint for a specific crystalline form.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions (for amorphous content), and to detect polymorphic transitions.[22]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying and quantifying solvates and hydrates.[11]

Analytical Techniques for Degradation Product Elucidation

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or photodiode array (PDA) detection is the workhorse for separating and quantifying the parent drug and its degradation products.[23] A stability-indicating method must be able to resolve all significant degradation products from the parent peak.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is essential for the structural elucidation of unknown degradation products.[18][24][25] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the degradants.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the parent compound and can be used to characterize isolated degradation products. ¹⁹F NMR is a particularly powerful tool for fluorinated compounds.[7][15][18][24][26][27][28] It offers high sensitivity and a large chemical shift range, making it excellent for tracking the fate of the fluorine-containing part of the molecule and identifying fluorinated degradation products.[7][15][18][24][26][27][28]

Data Presentation and Interpretation: A Case Study

To illustrate the application of these principles, consider a hypothetical fluorinated indanamine hydrochloride salt, "Fluoxetindane HCl".

Table 1: Summary of Forced Degradation Studies for Fluoxetindane HCl

| Stress Condition | % Degradation of Fluoxetindane | Major Degradation Products (DP) |

| 0.1 M HCl, 60°C, 7 days | < 1% | None significant |

| 0.1 M NaOH, 60°C, 7 days | 8.5% | DP-1 (Hydroxylated) |

| 3% H₂O₂, RT, 7 days | 15.2% | DP-2 (N-Oxide), DP-3 (Ring-opened) |

| Photolytic (ICH Q1B) | 5.8% | DP-4 (Photodimer), DP-5 (De-fluorinated) |

| Thermal (Solid, 80°C, 14 days) | < 0.5% | None significant |

Interpretation: The data suggests that Fluoxetindane HCl is stable to acidic and thermal stress but is susceptible to oxidative, basic, and photolytic degradation. The formation of an N-oxide (DP-2) is a common pathway for amines.[9] The identification of a de-fluorinated product (DP-5) under photolytic stress warrants further investigation into its potential toxicity.[8][18]

Table 2: Solid-State Properties of Different Fluoxetindane Salts

| Salt Form | Melting Point (°C) | Hygroscopicity (at 80% RH) | Solubility (mg/mL) | Comments |

| Hydrochloride | 215-218 | Slightly hygroscopic | 25 | Good overall properties |

| Mesylate | 188-192 | Non-hygroscopic | 45 | Higher solubility, lower melting point |

| Tartrate | 195-200 | Hygroscopic | 30 | Prone to moisture uptake |

| Free Base | 95-98 | Non-hygroscopic | < 0.1 | Poor solubility, low melting point |

Interpretation: The hydrochloride salt presents a good balance of properties. While the mesylate salt offers higher solubility, its lower melting point might suggest potential polymorphism issues that would need further investigation. The tartrate salt's hygroscopicity is a significant drawback for solid dosage form development.

Conclusion and Strategic Recommendations

The stability of fluorinated indanamine salts is a complex interplay of the inherent reactivity of the indanamine core, the profound electronic and steric influences of fluorine substituents, and the physicochemical properties imparted by the chosen salt form. A thorough and systematic stability assessment, initiated early in the drug development process, is not merely a regulatory requirement but a critical scientific endeavor.

Key Recommendations:

-

Early and Comprehensive Salt Screening: Evaluate a wide range of counter-ions to select a salt form with optimal physical and chemical stability, solubility, and manufacturability.[3][4][5][6]

-

Rigorous Forced Degradation Studies: Employ a multi-pronged approach (hydrolytic, oxidative, photolytic, thermal) to identify all potential degradation pathways and develop robust, stability-indicating analytical methods.[6][9][10][11][12]

-

Leverage Fluorine-Specific Analytical Techniques: Utilize ¹⁹F NMR in conjunction with LC-MS/MS to unambiguously track the fate of the fluorinated moiety and identify any fluorine-containing degradation products.[7][15][18][24][26][27][28]

-

Thorough Solid-State Characterization: Conduct comprehensive screening for polymorphs and assess the hygroscopicity and potential for disproportionation of the selected salt form.[11][19][20][21]

By embracing this integrated and mechanistically driven approach, drug development professionals can successfully navigate the stability challenges associated with this promising class of compounds, ultimately delivering safe, effective, and robust medicines to patients.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Atlas of the microbial degradation of fluorinated pesticides | Semantic Scholar [semanticscholar.org]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in the Synthesis of Indanes and Indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 18. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterization of Solid-State Complexities in Pharmaceutical Materials via Stimulated Raman Scattering Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. researchgate.net [researchgate.net]

- 22. crystalpharmatech.com [crystalpharmatech.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. Copper amine oxidases catalyze the oxidative deamination and hydrolysis of cyclic imines [ideas.repec.org]

- 27. researchgate.net [researchgate.net]

- 28. experts.umn.edu [experts.umn.edu]

An In-Depth Technical Guide to the Safe Handling of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

This guide provides a comprehensive overview of the essential safety and handling protocols for (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS RN: 731859-02-2), a fluorinated amine derivative commonly utilized in pharmaceutical research and development. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental work. This document is intended for researchers, scientists, and drug development professionals.

Compound Profile and Hazard Identification

This compound is a solid, typically a white to off-white powder, with a molecular weight of 187.64 g/mol .[1] As a primary amine hydrochloride salt, its reactivity is characterized by the nucleophilic nature of the amine group and the potential for reactions with various electrophiles.[2]

GHS Classification and Associated Hazards

Based on available safety data sheets, this compound is classified under the Globally Harmonized System (GHS) with the following hazards: